![molecular formula C14H16N8S B11039058 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11039058.png)
6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable triazine derivative. One common method includes the use of 6-chloromethyl-1,3,5-triazines as a starting material. The reaction is carried out in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature . The reaction mixture is then poured onto crushed ice to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Functionalization at the Triazine Core
The triazine ring undergoes nucleophilic substitution at positions 2, 4, and 6. For example:
-
Amination : Reaction with p-toluidine introduces the N-p-tolyl group via SNAr (nucleophilic aromatic substitution) .
-
Sulfanylmethylation : The sulfanylmethyl group is introduced through alkylation of 4-Methyl-4H-1,2,4-triazole-3-thiol with a triazine-bound chloromethyl intermediate .
Key Reaction :
Triazine-Cl+HS-TriazoleBaseTriazine-S-CH2-Triazole+HCl
This step leverages the thiol’s nucleophilicity, with yields exceeding 85% under mild alkaline conditions .
Thiol-Based Reactivity
The 4-Methyl-4H-1,2,4-triazole-3-thiol moiety exhibits versatile reactivity:
-
Oxidation : Forms disulfide bridges under oxidative conditions, enabling dimerization.
-
Coordination Chemistry : Binds to transition metals (e.g., Hg²⁺) via the sulfur atom, forming stable complexes .
Example :
2HS-Triazole+Hg(NO3)2→[Hg(S-Triazole)2]2++2HNO3
Such complexes are structurally characterized by X-ray crystallography, showing trigonal planar geometries .
Condensation Reactions
The primary amine groups on the triazine participate in Schiff base formation with aldehydes. For instance, condensation with thiophene-2-carbaldehyde yields imine-linked derivatives .
Conditions :
-
Solvent: Ethanol
-
Catalyst: Acetic acid (2 drops)
-
Reaction Time: 24 hours at RT
Product Characterization :
Theoretical Insights into Reactivity
Density functional theory (DFT) studies (B3LYP/6-311++G(d,p)) predict:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazines exhibit significant antimicrobial properties . The presence of the triazole moiety in this compound enhances its effectiveness against various pathogens. Studies have shown that similar compounds can act as antifungal agents and may also demonstrate activity against bacteria and viruses .
Anticancer Properties
Compounds containing triazine structures have been investigated for their anticancer activities . The ability of these compounds to inhibit tumor growth has been linked to their interaction with cellular pathways involved in cancer proliferation. For instance, some derivatives have shown efficacy in targeting specific cancer cell lines by inducing apoptosis or cell cycle arrest .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties , similar to other triazine derivatives that have been reported to inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial for reducing inflammation and pain in various conditions .
Modulation of Enzyme Activity
The compound is also noted for its potential to modulate the activity of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 , which is relevant in metabolic disorders like obesity and diabetes. This modulation could lead to therapeutic applications in managing metabolic syndrome and related diseases .
Herbicidal Activity
Triazine derivatives are widely recognized for their herbicidal properties . The compound's structure suggests it may inhibit specific plant growth regulators or pathways, making it useful in agricultural formulations aimed at controlling unwanted vegetation without harming crops .
Plant Growth Regulation
Research into similar compounds has indicated that they can act as plant growth regulators , promoting or inhibiting growth based on concentration and application method. This characteristic can be leveraged to enhance crop yields or manage growth patterns in various agricultural settings .
Case Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized several triazine derivatives and evaluated their antimicrobial activities against standard microbial strains. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for development into antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer properties of triazine derivatives found that specific compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways. These findings highlight the therapeutic potential of triazine-based compounds in oncology .
Case Study 3: Environmental Impact Study
Research on the herbicidal effects of triazine compounds demonstrated their effectiveness in controlling weed populations while minimizing environmental impact compared to traditional herbicides. This study emphasized the need for further exploration into sustainable agricultural practices utilizing such compounds .
Mechanism of Action
The mechanism of action of 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, its antiviral activity may be attributed to the inhibition of viral replication by binding to viral enzymes or proteins . The presence of the triazole and triazine moieties allows the compound to form hydrogen bonds and other interactions with biological targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound, known for its anticorrosive properties.
6-Methyl-1,3,5-triazine-2,4-diamine: Another triazine derivative with applications in fluorescent sensors.
Uniqueness
6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine stands out due to its combination of triazole and triazine moieties, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a versatile compound in scientific research.
Biological Activity
The compound 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine is a novel organic molecule that belongs to the class of substituted triazines. Its unique structure, featuring a [1,3,5]triazine core with multiple functional groups, suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.
Structural Overview
The compound's structure can be described as follows:
- Core Structure : [1,3,5]triazine
- Substituents :
- p-tolyl group
- Sulfanylmethyl moiety linked to a 4-methyl-4H-[1,2,4]triazole
This complex arrangement of functional groups indicates potential for diverse chemical reactivity and biological activity.
Anticancer Activity
Research indicates that compounds containing a triazole moiety exhibit significant anticancer properties. For instance, sulfanyltriazoles have shown promising results against various cancer cell lines:
- Case Study : A study reported that certain sulfanyltriazoles exhibited effective cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with EC50 values indicating potent activity .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives is well-documented. The presence of the sulfanylmethyl group in this compound may enhance its antimicrobial efficacy:
- Mechanism : The triazole ring can interfere with the synthesis of nucleic acids in bacteria and fungi, leading to their inhibition .
Other Biological Activities
The compound may also possess several other biological activities based on its structural features:
- Anti-inflammatory : Triazole derivatives are known for their anti-inflammatory properties.
- Antiviral : Some studies suggest potential activity against HIV and other viruses due to structural similarities with known antiviral agents .
Summary of Biological Activities
Case Studies
-
Sulfanyltriazoles in Cancer Therapy :
- A series of sulfanyltriazoles were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity.
-
Antimicrobial Screening :
- A study evaluated the antimicrobial properties of several triazole derivatives against standard strains. The results showed significant inhibition zones, indicating effective antimicrobial activity.
Q & A
Q. Basic Synthesis and Structural Characterization
Q1: What are the most reliable synthetic routes for preparing 6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine, and how do reaction conditions influence yield? Methodological Answer:
- Route 1 (Amidine-based synthesis): React N-alkyl/aryl-N'-(4H-1,2,4-triazol-3-yl) amidines with N,N-dimethylphosphoramic dichloride in refluxing 1,4-dioxane using triethylamine (TEA) as a base. This method requires careful control of stoichiometry (1:1 molar ratio) and reflux duration (6–8 hours) to achieve yields of 65–75% .
- Route 2 (Solvent-free adaptation): Adapt solvent-free protocols for analogous triazine derivatives by cotrimerizing aromatic nitriles with guanidine or N-acetylguanidine. This reduces purification steps but may require higher temperatures (120–140°C) .
- Key Variables: Solvent choice (polar aprotic vs. non-polar), base strength (TEA vs. DBU), and reaction time critically affect regioselectivity and byproduct formation.
Q2: Which spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:
- NMR Analysis: Use 1H, 13C, and 31P NMR to verify triazole and triazine ring connectivity. For example, the methyl group on the triazole appears as a singlet (~δ 2.5 ppm in 1H NMR), while sulfanylmethyl protons resonate as a multiplet (~δ 3.8–4.2 ppm) .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ at m/z 413.12).
- IR Spectroscopy: Stretching frequencies for C=N (1600–1650 cm−1) and S–C (650–750 cm−1) bonds validate functional groups .
Q. Advanced Mechanistic and Pharmacological Studies
Q3: How can researchers resolve contradictions in reported biological activities of structurally similar triazine-triazole hybrids? Methodological Answer:
- Comparative SAR Analysis: Systematically compare substituent effects using analogues like 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride (antitumor activity ) and 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (antimicrobial activity ).
- Dose-Response Studies: Perform IC50 assays across multiple cell lines to distinguish target-specific effects from nonspecific toxicity. For example, triazole derivatives often exhibit dual inhibition of kinases and phosphatases, requiring orthogonal validation (e.g., kinase profiling arrays) .
Q4: What computational methods are suitable for predicting the reactivity of the sulfanylmethyl group in this compound? Methodological Answer:
- DFT Calculations: Use B3LYP/6-311G(d,p) to model bond dissociation energies (BDEs) for S–C and S–N bonds. For example, the sulfanylmethyl group’s S–C bond has a BDE of ~280 kJ/mol, indicating susceptibility to nucleophilic substitution .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to predict hydrolysis pathways. The sulfanylmethyl group may undergo acid-catalyzed cleavage to form thiol intermediates .
Q. Method Optimization and Data Interpretation
Q5: How can reaction conditions be optimized to minimize byproducts during triazine-triazole coupling? Methodological Answer:
- Byproduct Identification: Use LC-MS to detect common byproducts like desulfurized derivatives or ring-opened intermediates. For example, over-refluxing in dioxane can lead to triazine ring degradation .
- Optimization Table:
Variable | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 80–100°C | >100°C increases decomposition |
Solvent | 1,4-Dioxane or THF | THF improves solubility but lowers regioselectivity |
Catalyst | TEA (1.5 equiv) | Excess base promotes sulfoxide formation |
Q6: What strategies validate the compound’s stability under physiological conditions for in vivo studies? Methodological Answer:
- Stability Assays: Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Triazine rings are generally stable, but sulfanylmethyl groups may oxidize to sulfoxides (~20% after 24 hours) .
- Metabolite Identification: Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation at the p-tolyl group) and phase II conjugates (e.g., glutathione adducts) .
Q. Structural and Functional Insights
Q7: How does the methyl group on the triazole ring influence intermolecular interactions in crystal packing? Methodological Answer:
- X-ray Crystallography: Resolve crystal structures to identify hydrogen-bonding motifs. For example, the methyl group may participate in C–H···N interactions (2.8–3.2 Å) with adjacent triazine rings, stabilizing a zigzag supramolecular chain .
- Hirshfeld Surface Analysis: Quantify contact contributions (e.g., H···H, H···N) to assess packing efficiency. Methyl groups typically contribute 12–15% to van der Waals interactions .
Q8: What experimental and theoretical approaches elucidate the compound’s electronic properties? Methodological Answer:
- Electrochemistry: Perform cyclic voltammetry in acetonitrile to measure redox potentials. The triazine ring exhibits a quasi-reversible reduction wave at −1.2 V vs. Ag/AgCl .
- HOMO-LUMO Analysis: Calculate frontier orbitals using DFT. The HOMO (−6.2 eV) localizes on the triazole ring, while the LUMO (−3.8 eV) resides on the triazine, suggesting charge-transfer transitions in UV-Vis spectra .
Q. Contradiction Analysis and Hypothesis Testing
Q9: Why do some studies report conflicting bioactivity data for triazine-triazole hybrids? Methodological Answer:
- Source of Contradictions: Variability in assay conditions (e.g., serum concentration in cell culture) or impurities (e.g., residual solvents like dioxane) can mask true activity. For example, >0.1% dioxane inhibits CYP450 enzymes, artificially enhancing metabolic stability .
- Resolution Strategy: Standardize protocols using reference compounds (e.g., cisplatin for cytotoxicity) and validate purity via elemental analysis (<0.5% deviation from theoretical C/H/N values) .
Q10: How can researchers differentiate between on-target and off-target effects in mechanistic studies? Methodological Answer:
- CRISPR/Cas9 Knockout: Generate isogenic cell lines lacking putative targets (e.g., kinases). If activity persists, investigate off-targets via thermal proteome profiling (TPP) or chemical proteomics .
- Docking Studies: Use AutoDock Vina to model binding poses. Triazine-triazole hybrids often bind ATP pockets, but sulfanylmethyl groups may interact with allosteric sites, requiring mutational validation .
Properties
Molecular Formula |
C14H16N8S |
---|---|
Molecular Weight |
328.40 g/mol |
IUPAC Name |
2-N-(4-methylphenyl)-6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H16N8S/c1-9-3-5-10(6-4-9)17-13-19-11(18-12(15)20-13)7-23-14-21-16-8-22(14)2/h3-6,8H,7H2,1-2H3,(H3,15,17,18,19,20) |
InChI Key |
MCSWDMPGSLFIKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.